1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea
説明
特性
IUPAC Name |
1-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-19-17-12-14(22-20(25)21-13-16-5-3-11-27-16)6-7-18(17)26-10-8-15-4-1-2-9-23(15)19/h3,5-7,11-12,15H,1-2,4,8-10,13H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXJQNUXAFEDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to compile and synthesize available research findings regarding the biological activity of this compound.
Chemical Structure and Properties
The molecular structure of the compound features a unique arrangement of nitrogen-containing heterocycles and thiophene moieties. The presence of multiple functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities including:
- Antitumor Activity : Many derivatives of heterocyclic compounds have shown promise in inhibiting cancer cell proliferation.
- Antibacterial Properties : Certain analogs have demonstrated effectiveness against gram-positive bacteria.
- Enzyme Inhibition : Compounds may act as inhibitors for enzymes such as monoamine oxidase (MAO), which is relevant for neuropharmacological applications.
Antitumor Activity
A study evaluated the cytotoxic effects of various derivatives on cancer cell lines. The compound's structural analogs were tested against several types of cancer cells:
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 1 | UO31 | 75% |
| 2 | MCF-7 | 60% |
| 3 | MDA-MB-468 | 71% |
The results indicated that the compound exhibited the highest inhibitory activity against the UO31 renal cancer cell line compared to breast cancer lines (MCF-7 and MDA-MB-468) .
Antibacterial Activity
Research has shown that certain derivatives of benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines possess antibacterial properties. For instance:
| Compound | Target Bacteria | Activity |
|---|---|---|
| A | Staphylococcus aureus | Effective |
| B | Escherichia coli | Moderate |
These findings suggest that compounds structurally related to our target may also exhibit similar antibacterial effects .
Enzyme Inhibition
The anti-MAO activity of related compounds was assessed through in vitro studies. Notably:
| Compound | MAO Inhibition (%) |
|---|---|
| C | 60% |
| D | 63% |
This indicates that modifications in the structure can significantly enhance enzyme inhibition capabilities .
Case Studies
Several case studies have highlighted the importance of structural modifications on biological activity. One study synthesized a series of pyrido[3,4-d] derivatives and found that specific substituents at certain positions significantly affected their cytotoxicity against renal cancer cells .
類似化合物との比較
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several classes of heterocyclic urea derivatives:
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () exhibit:
- Key features: Nitrophenyl, cyano, and ester substituents.
- Physical properties : Melting points of 215–245°C and moderate yields (51–55%).
- Structural contrast: The absence of a fused oxazocin ring and urea linkage distinguishes these from the target compound. The nitro and cyano groups in 1l and 2d likely enhance electron-withdrawing effects, influencing solubility and reactivity compared to the thiophene group in the target compound .
Urea-Linked Tetrahydrobenzo[b]thiophene Derivatives
Compounds like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a–d) () feature:
- Key features: Benzoyl, cyano, and hydrazono substituents.
- Contrast : Unlike the target compound’s pyrido-oxazocin core, these derivatives utilize a tetrahydrobenzo[b]thiophene scaffold, which alters ring strain and electronic properties .
Indolylbenzothiazepine/Benzoxazepine Derivatives
Compounds 7–10 in incorporate barbituric acid substituents and indole moieties:
- Key features : Halogenated indole groups and oxo/thiobarbituric acid linkages.
- Contrast : The barbituric acid moiety differs from the urea group in electronic and steric profiles .
Physicochemical and Spectroscopic Trends
The table below summarizes data from analogous compounds:
Key Observations:
Melting Points: Heterocyclic urea derivatives with nitro or cyano groups (e.g., 1l, 2d) exhibit higher melting points (215–245°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding, dipole-dipole).
Synthetic Yields : Moderate yields (51–55%) in tetrahydroimidazo-pyridines highlight challenges in constructing complex heterocycles, likely due to steric hindrance or competing reactions.
Spectral Confirmation : 1H/13C NMR and HRMS are standard for validating heterocyclic structures, as seen in analogs .
Computational and Crystallographic Insights
While direct data for the target compound are lacking, tools like SHELXL () and Mercury CSD () are critical for refining crystal structures and analyzing packing motifs in analogous compounds. For example, SHELXL’s robust refinement algorithms could resolve the target compound’s octahydro ring system, while Mercury’s void visualization might predict solvent-accessible volumes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
